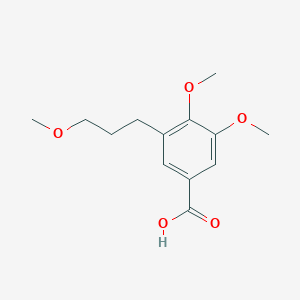
3,4-Dimethoxy-5-(3-methoxypropyl)benzoic acid
Cat. No. B8559473
Key on ui cas rn:
647855-39-8
M. Wt: 254.28 g/mol
InChI Key: GDDNRMVFVDVSIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07691843B2
Procedure details


3,4-Dimethoxy-5-(3-methoxypropyl)benzoic acid was prepared from 3-(3-hydroxypropyl)-4,5-Dimethoxybenzoic acid (Example 10, Step 1) and methyl iodide by following Method I in 69% yield. The product was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Yield
69%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([O:16][CH3:17])[C:13]=1[O:14][CH3:15])[C:8]([OH:10])=[O:9].[CH3:18]I>>[CH3:17][O:16][C:12]1[CH:11]=[C:7]([CH:6]=[C:5]([CH2:4][CH2:3][CH2:2][O:1][CH3:18])[C:13]=1[O:14][CH3:15])[C:8]([OH:10])=[O:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCCCC=1C=C(C(=O)O)C=C(C1OC)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was used without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C(=O)O)C=C(C1OC)CCCOC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 69% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
